N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine
Overview
Description
Used in the preparation of naphthyridinamines and related ureas as a selective FGFR1 and
Scientific Research Applications
Antitumor Activity
Pyrido[2,3-d]pyrimidine derivatives have shown significant antitumor activity. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, like BW301U, demonstrates potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against specific carcinomas in rats (Grivsky et al., 1980). Such findings underscore the potential for these compounds in cancer treatment research.
Antibacterial Agents
Novel pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial activity. For instance, compounds have been developed with significant activity against both Gram-positive and Gram-negative bacteria, although they showed variable effectiveness against specific strains (Kanth et al., 2006). This suggests the potential for tailored antibiotic development using pyrido[2,3-d]pyrimidine scaffolds.
Polymer Synthesis
Pyrido[2,3-d]pyrimidine derivatives have also contributed to the field of polymer science. For example, polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine demonstrate high thermal stability, good solubility in polar solvents, and excellent hydrophobic properties (Liu et al., 2019). These characteristics make such polymers suitable for various industrial applications requiring materials with specific physical properties.
Properties
IUPAC Name |
2-N-[4-(diethylamino)butyl]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-5-29(6-2)10-8-7-9-25-23-26-15-17-13-20(21(24)27-22(17)28-23)16-11-18(30-3)14-19(12-16)31-4/h11-15H,5-10H2,1-4H3,(H3,24,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRJYYIGIPJQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464950 | |
Record name | AGN-PC-008HZA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862370-79-4 | |
Record name | AGN-PC-008HZA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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